molecular formula C15H13FN2O3 B5413777 N-(1,3-BENZODIOXOL-5-YL)-N'-(4-FLUOROBENZYL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(4-FLUOROBENZYL)UREA

Cat. No.: B5413777
M. Wt: 288.27 g/mol
InChI Key: RNQRXXWXSHDTGS-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-N’-(4-fluorobenzyl)urea: is a synthetic organic compound that features a benzodioxole ring and a fluorobenzyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-yl)-N’-(4-fluorobenzyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with Urea: The final step involves the coupling of the benzodioxole intermediate with the fluorobenzyl group in the presence of urea and a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of N-(1,3-Benzodioxol-5-yl)-N’-(4-fluorobenzyl)urea would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-yl)-N’-(4-fluorobenzyl)urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-11-3-1-10(2-4-11)8-17-15(19)18-12-5-6-13-14(7-12)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQRXXWXSHDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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